molecular formula C9H17NO B574811 (1S,2S)-2-(Cyclopropylamino)cyclohexanol CAS No. 189362-39-8

(1S,2S)-2-(Cyclopropylamino)cyclohexanol

Cat. No. B574811
CAS RN: 189362-39-8
M. Wt: 155.241
InChI Key: CFEAMNVUJMQGNK-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(Cyclopropylamino)cyclohexanol, also known as CPAC, is an organic compound with a unique structure and properties. CPAC is a cyclic amine with a cyclopropyl group and a cyclohexanol group. It is a versatile compound with various applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. CPAC is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CPAC is also used as a chiral ligand in asymmetric catalysis, as well as a catalyst in organic reactions.

Scientific Research Applications

Chemical Synthesis and Enantioselective Reactions

  • Enantioselective Synthesis : Research demonstrates the utility of related cyclohexanol compounds in enantioselective synthesis processes. An example is the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, where enantiomer separation is achieved through the sequential use of (R)- and (S)-Mandelic Acid (Schiffers & Bolm, 2008). This highlights the role of cyclohexanol derivatives in producing enantio-pure amino alcohols, essential for pharmaceutical synthesis.

  • Optically Pure Trans-2-Aminocyclohexanols : An improved and efficient process for the green and scalable preparation of optically pure trans-2-aminocyclohexanols is developed, showcasing the significance of these compounds in synthesizing intermediates with high enantiomeric purity for further chemical transformations (Xue et al., 2014).

Catalysis and Chemical Intermediates

  • Catalysis : Studies on cyclohexane oxidation catalyzed by manganese oxide octahedral molecular sieves indicate the importance of cyclohexanol derivatives in the production of industrial intermediates, such as adipic acid and caprolactam. These findings contribute to understanding the catalytic mechanisms and improving the efficiency of cyclohexane oxidation processes (Kumar et al., 2009).

  • Photocatalytic Oxidation : The photocatalytic air oxidation of cyclohexane to valuable oxygenates like cyclohexanol and cyclohexanone highlights the potential applications of cyclohexanol derivatives in environmental and green chemistry. This research provides insights into optimizing the photocatalytic processes for higher yields and selectivity (Brusa et al., 2007).

  • Cyclohexanone-Related Building Blocks : The scalable synthesis of cyclohexanone-related bifunctional building blocks, utilizing cost-effective routes and conditions, underlines the importance of cyclohexanol derivatives in synthesizing complex molecules for various applications, including materials science and drug development (Zha et al., 2021).

properties

IUPAC Name

(1S,2S)-2-(cyclopropylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEAMNVUJMQGNK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189362-39-8
Record name rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.